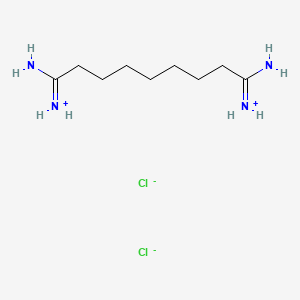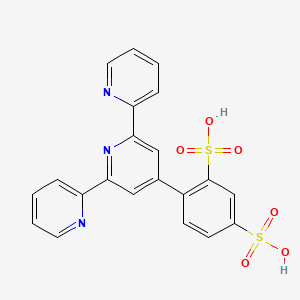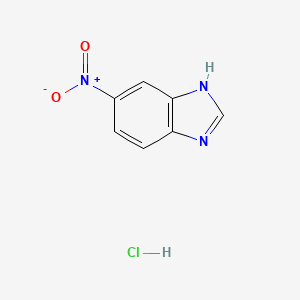
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- is a complex organic compound known for its unique structure and properties It is characterized by the presence of an oxirane ring (a three-membered epoxide ring), a methanol group, and multiple alkyne and alkene chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- typically involves multi-step organic reactions. One common method includes the epoxidation of an alkyne-containing alcohol precursor. The reaction conditions often require the use of strong oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in an inert solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring without side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The alkyne and alkene groups can be reduced to alkanes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group in the methanol moiety can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane, low temperatures.
Reduction: Hydrogen gas, Pd/C catalyst, room temperature.
Substitution: Alkyl halides, base (e.g., sodium hydride), aprotic solvents (e.g., dimethyl sulfoxide).
Major Products Formed
Diols: from oxidation.
Alkanes: from reduction.
Ethers or esters: from substitution.
Applications De Recherche Scientifique
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The alkyne and alkene groups can also participate in reactions that modify the compound’s activity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Epoxides: Compounds with similar oxirane rings, such as ethylene oxide.
Alkynes: Compounds with similar alkyne groups, such as 1-heptyne.
Alkenes: Compounds with similar alkene groups, such as 1-heptene.
Uniqueness
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both alkyne and alkene groups, along with the oxirane ring, makes it a versatile compound in synthetic chemistry and research.
Propriétés
| 73566-32-2 | |
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-(3-hept-6-enyloxiran-2-yl)octa-2,4-diyn-1-ol |
InChI |
InChI=1S/C17H24O2/c1-3-5-7-9-11-13-15(18)17-16(19-17)14-12-10-8-6-4-2/h4,15-18H,2-3,5-6,8,10,12,14H2,1H3 |
Clé InChI |
NLFJDDYYSDVHFW-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CC#CC(C1C(O1)CCCCCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


] ester](/img/structure/B13781787.png)





![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
